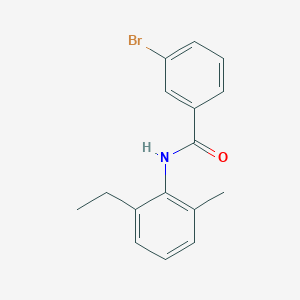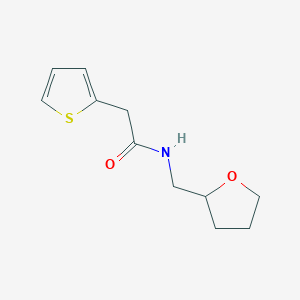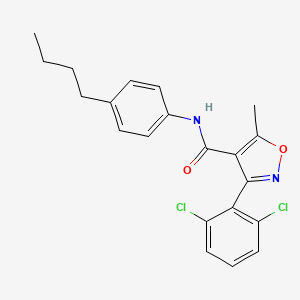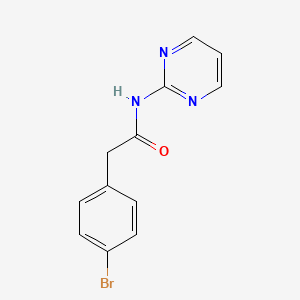![molecular formula C14H20N2O2 B11172510 3-[(2-methylpropanoyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B11172510.png)
3-[(2-methylpropanoyl)amino]-N-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-methylpropanoyl)amino]-N-(propan-2-yl)benzamide is a chemical compound with the molecular formula C13H18N2O2. It is a benzamide derivative that has found applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique chemical structure, which allows it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methylpropanoyl)amino]-N-(propan-2-yl)benzamide typically involves the reaction of 2-methylpropanoic acid with aniline derivatives under specific conditions. One common method involves dissolving indigo acid anhydride in dichloroethane, gradually adding isopropylamine while heating to 60°C, and maintaining the temperature for 0.8 hours. The mixture is then washed with saturated sodium carbonate to remove dichloroethane, resulting in a light yellow solution of the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(2-methylpropanoyl)amino]-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-[(2-methylpropanoyl)amino]-N-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2-methylpropanoyl)amino]-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-isopropylbenzamide
- 3-acetoxy-2-methylbenzamide
- 2,3-dimethoxybenzamide
Uniqueness
3-[(2-methylpropanoyl)amino]-N-(propan-2-yl)benzamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in medicinal chemistry and industry .
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-(2-methylpropanoylamino)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)13(17)16-12-7-5-6-11(8-12)14(18)15-10(3)4/h5-10H,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
UNGLBDMKVHVQJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172432.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11172452.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11172460.png)

![Ethyl 4-{[(benzylsulfanyl)acetyl]amino}benzoate](/img/structure/B11172472.png)
![3,5-dimethoxy-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172478.png)
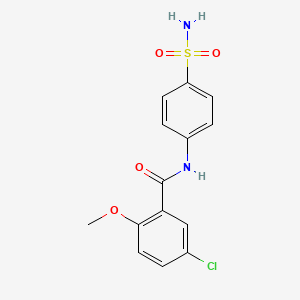
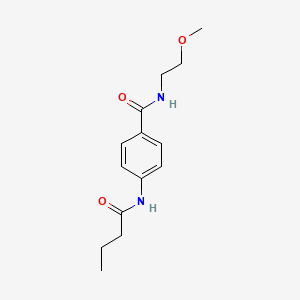
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B11172502.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(pentan-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11172515.png)
